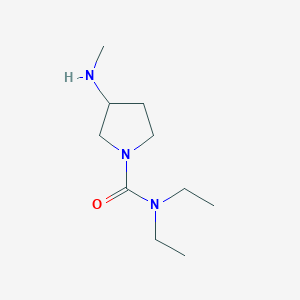
N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C10H20N2O. It is a white crystalline solid that is soluble in organic solvents such as ether, methanol, and chloroform. This compound is used in various research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide involves the condensation of triethylamine and 2,5-dichloropyridine-3-carboxylic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through crystallization and other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Dimethyl sulfoxide (DMSO) is often used as a solvent for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives and substituted pyrrolidine compounds.
Aplicaciones Científicas De Investigación
N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of neuropharmacology.
Industry: It is used as a reagent in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. It binds to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect neurotransmitter systems .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring used widely in medicinal chemistry.
Pyrrolidinone: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its combination of diethyl and methylamino groups provides it with unique properties compared to other pyrrolidine derivatives.
Propiedades
Número CAS |
64021-87-0 |
|---|---|
Fórmula molecular |
C10H21N3O |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
N,N-diethyl-3-(methylamino)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C10H21N3O/c1-4-12(5-2)10(14)13-7-6-9(8-13)11-3/h9,11H,4-8H2,1-3H3 |
Clave InChI |
ZJHRXTYSGSKQIO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)N1CCC(C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















